1,10-邻菲啰啉-5-羧酸

描述

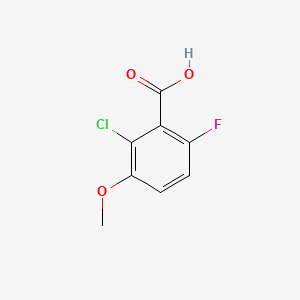

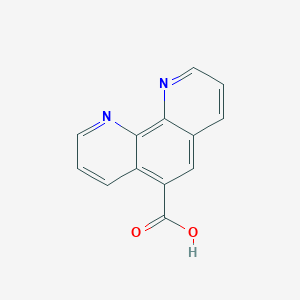

1,10-Phenanthroline-5-carboxylic acid is a compound with the molecular formula C13H8N2O2 and a molecular weight of 224.22 . It is a ligand that binds to the active site of the enzyme neuraminidase, which is an enzyme that degrades sialic acid . This compound forms a ruthenium complex with dopamine and has been shown to have cytotoxic effects on cancer cells in vitro .

Synthesis Analysis

Water-soluble ligands based on a 1,10-phenanthroline core are relatively poorly studied compounds. Developing efficient and convenient syntheses of them would result in new interesting applications because of the importance of 1,10-phenanthrolines . In this manuscript, novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions are described .

Molecular Structure Analysis

The molecular structure of 1,10-phenanthroline-5-carboxylic acid is characterized by a 1,10-phenanthroline core with a carboxylic acid group attached at the 5-position . The average mass of the molecule is 224.215 Da and the monoisotopic mass is 224.058578 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,10-phenanthroline-5-carboxylic acid include a molecular formula of C13H8N2O2, an average mass of 224.215 Da, and a monoisotopic mass of 224.058578 Da . The compound is a solid at room temperature .

科学研究应用

1. Enantioselective Recognition of Chiral Carboxylic Acids

- Summary of Application: A novel chiral 1,10-phenanthroline-based fluorescent sensor was designed and synthesized from optically active β-amino acids. It used 1,10-phenanthroline moiety as a fluorescent signaling site and binding site, with optically active β-amino acids as a chiral barrier site .

- Methods of Application: The optically active β-amino acids were obtained by a Lewis base catalyzed hydrosilylation of β-enamino esters .

- Results or Outcomes: The chiral sensor has been used to conduct the enantioselective recognition of chiral mono and dicarboxylic acids derivatives. A moderate “turn-off” fluorescence-diminishment response towards enantiomer of tartaric acids, and proline was observed .

2. Synthesis and Spectroscopic Characterization

- Summary of Application: Water-soluble ligands based on a 1,10-phenanthroline core are relatively poorly studied compounds. Developing efficient and convenient syntheses of them would result in new interesting applications because of the importance of 1,10-phenanthrolines .

- Methods of Application: The study describes novel and practical ways to introduce a carboxyl and, for the first time, a phenol and dithiocarboxyl group under mild reaction conditions .

- Results or Outcomes: This strategy enables highly efficient and practical synthesis of suitable organosulfur compounds with high added value, high chemoselectivity, and a broad substrate range .

3. Corrosion Inhibition

- Summary of Application: 1,10-Phenanthroline (PHN) is a nitrogen-containing heterocyclic organic compound that is widely used in a variety of applications, including chemosensors, biological studies, and pharmaceuticals, which promotes its use as an organic inhibitor to reduce corrosion of steel in acidic solution .

安全和危害

The safety data sheet for 1,10-phenanthroline-5-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other exposed areas thoroughly after handling, and use personal protective equipment as required .

未来方向

The future directions for the study and application of 1,10-phenanthroline-5-carboxylic acid are promising. Given its ability to bind to the active site of the enzyme neuraminidase and its cytotoxic effects on cancer cells in vitro, this compound could potentially be used in the development of new therapeutic strategies . Additionally, the development of efficient and convenient syntheses of water-soluble ligands based on a 1,10-phenanthroline core could lead to new interesting applications .

属性

IUPAC Name |

1,10-phenanthroline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJSMIWAXWPDOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392542 | |

| Record name | 1,10-phenanthroline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,10-phenanthroline-5-carboxylic Acid | |

CAS RN |

630067-06-0 | |

| Record name | 1,10-phenanthroline-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。